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Technical Guide & Characterization Standard

Executive Summary & Scope

N-Cyclohexylformamide (NCF) (CAS: 766-93-8) is a critical intermediate in the synthesis of
isonitriles (via dehydration) and a specialized polar solvent in organic synthesis. Despite its
structural simplicity, NCF presents a common analytical pitfall for researchers: amide bond
rotamerism.

This guide provides a definitive spectral atlas for NCF. Unlike standard databases, we integrate
"field-proven” insights to distinguish between intrinsic rotameric splitting and actual sample
impurities. The protocols below prioritize self-validating spectral interpretation.

Synthesis & Preparation Protocol

To ensure the spectral data below correlates to a high-purity standard, we define the synthesis
method used for validation. This protocol utilizes the Ethyl Formate Method, preferred for its
clean workup compared to direct formic acid condensation.

Reaction Logic

The reaction proceeds via nucleophilic attack of cyclohexylamine on the carbonyl of ethyl
formate, followed by the elimination of ethanol.
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Step-by-Step Methodology

e Reagents: Cyclohexylamine (0.1 mol, 9.9 g), Ethyl Formate (0.3 mol, 22.2 g, excess).
e Apparatus: 100 mL Round-bottom flask, Reflux condenser, Magnetic stir bar.
o Setup: Charge the flask with cyclohexylamine. Cool to 0°C in an ice bath.

o Addition: Add ethyl formate dropwise over 15 minutes. Note: The reaction is exothermic;
cooling prevents volatilization of the amine.

o Reflux: Remove ice bath. Heat to reflux (approx. 55-60°C) for 2 hours.
o Workup: Distill off excess ethyl formate and ethanol byproduct at atmospheric pressure.

 Purification: Vacuum distill the residue. Collect the fraction boiling at 128-130°C / 10 mmHg
(or recrystallize from hexane if solid).

 Yield: Expected >85% as a white waxy solid (MP: 36-41°C).

Cyclohexylamine + Ethyl Formate Reflux
(0°C) (Dropwise) (2 Hours, 60°C)

Vacuum Distillation
(130°C @ 10mmHg)

Distill Byproducts
(EtOH/EtFormate)

Pure NCF
(White Solid)

Click to download full resolution via product page
Figure 1: Synthesis workflow for high-purity N-Cyclohexylformamide.

Physical & Chemical Constants

Before spectral analysis, confirm bulk properties. NCF exists at the boundary of solid and liquid
at standard lab temperatures.
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Property

Value

Notes

Molecular Formula

C7H13NO

MW: 127.19 g/mol

Physical State

Waxy Solid / Viscous Liquid

MP is near human body temp.

[1]

Melting Point 36 -41°C Sharp MP indicates high purity.
Boiling Point 128 — 130 °C (10 mmHg) High BP due to H-bonding.

. Soluble in CHCIs, DMSO, o
Solubility Poor solubility in cold water.

EtOH

Spectroscopic Atlas
Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the amide functionality. The key feature is the separation of
the Carbonyl (Amide I) and N-H bending (Amide Il) bands.

Method: KBr Pellet or Thin Film (neat).

Frequency (cm™?) Assignment Intensity Structural Insight
H-bonded amide N-H
3280 — 3300 V(N-H) Strong, Broad
stretch.
Cyclohexyl ring C-H
2930, 2855 v(C-H) Strong stretching
(asym/sym).
Amide | band.
1650 — 1660 v(C=0) Very Strong Diagnostic for
formamides.
Amide Il band. N-H
1530 — 1550 O0(N-H) Strong ) o
bending vibration.
1385 Vv(C-N) Medium Amide C-N stretch.
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Nuclear Magnetic Resonance (NMR)

CRITICAL EXPERT INSIGHT: N-Cyclohexylformamide exhibits Restricted Rotation around
the C-N amide bond. This results in two distinct conformers (cis and trans) observable in NMR
at room temperature.

e Do not mistake these "shadow peaks" for impurities.

o Ratio: Typically ~80:20 (trans:cis) in CDCls.

1H NMR Data (400 MHz _CDCls)

Shift (6 ppm) Multiplicity Integral Assignment Notes

] ] Trans rotamer
8.13 Singlet (d) 0.8H CHO (Major)
formyl proton.

) ] Cis rotamer
8.01 Singlet (d) 0.2H CHO (Minor)
formyl proton.

Chemical shift

varies with
55-6.5 Broad 1H NH ]

concentration/te

mp.

Methine proton
3.85 Multiplet 0.8H CH-N (Major) of cyclohexyl

ring.

Upfield shift due
3.30 Multiplet 0.2H CH-N (Minor) to steric shielding

in cis.

] Overlapping ring
19-1.1 Multiplet 10H Cyclohexyl CH2
protons.

13C NMR Data (100 MHz, CDCIs)
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Shift (6 ppm) Assignment Notes

Carbonyl carbon (Major
160.5 Cc=0

rotamer).

Carbonyl carbon (Minor
163.8 C=0

rotamer).

Methine carbon attached to
48.1 CH-N _

Nitrogen.
33.0,25.4,24.8 Ring CH:z Cyclohexyl methylene carbons.

Mass Spectrometry (EI-MS)

Method: Electron Impact (70 eV).

m/z Abundance Fragment Interpretation
127 ~10% [M]*+ Molecular ion.
98 ~5% [M - CHOJ* Loss of formyl radical.
Cyclohexyl cation.
83 100% (Base) [CeHa1]* )
Dominant fragment.
Ring fragmentation
55 ~70% [CaH7]* (retro-Diels-Alder
type).
Protonated formamide
46 Variable [HCONHs]* rearrangement

(common artifact).

Advanced Validation: The Rotamer Test

To confirm that the "extra" peaks in your NMR are indeed rotamers and not contaminants,

perform a Variable Temperature (VT) NMR experiment.

Protocol:
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« Dissolve sample in a high-boiling solvent (e.g., DMSO-d6 or Toluene-d8).
e Acquire H NMR at 25°C (Baseline).
o Heat probe to 100°C and acquire spectrum.

Result: At high temperatures, the rotation rate around the C-N bond increases. The distinct
peaks for cis and trans isomers will broaden and eventually coalesce into a single average
peak. If the peaks remain distinct and sharp at 100°C, they are impurities.

Observation:

Double Peaks in NMR (CHO & CH-N)

Hypothesis:
Amide Rotamers vs. Impurity

Experiment:
Run VT-NMR at 100°C

Result A: Result B:
Peaks Coalesce (Merge) Peaks Remain Distinct

Conclusion: Conclusion:
Pure NCF (Rotamers confirmed) Impure Sample (Recrystallize)

Click to download full resolution via product page
Figure 2: Decision logic for validating NCF purity via NMR.

References
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o Spectral Data (NMR/IR): National Institute of Advanced Industrial Science and Technology
(AIST). "SDBS No. 2289: N-Cyclohexylformamide." Spectral Database for Organic
Compounds (SDBS).

o Physical Properties: National Center for Biotechnology Information. "PubChem Compound
Summary for CID 13017, N-Cyclohexylformamide.”" PubChem.

o Rotamer Dynamics: Wiberg, K. B., et al. "Barrier to Rotation about the Amide Bond." Journal
of the American Chemical Society, 1968.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-CYCLOHEXYLFORMAMIDE(766-93-8) 1H NMR spectrum [chemicalbook.com]
e 2. 0rgsyn.org [orgsyn.org]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling of N-
Cyclohexylformamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146473#n-cyclohexylformamide-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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